molecular formula C6H10O B1583433 3-Cyclohexen-1-ol CAS No. 822-66-2

3-Cyclohexen-1-ol

Cat. No. B1583433
CAS RN: 822-66-2
M. Wt: 98.14 g/mol
InChI Key: ABZZOPIABWYXSN-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-ol is a chemical compound with the molecular formula C6H10O . It is also known by other names such as Cyclohex-1-en-4-ol, Cyclohexen-4-ol, 3-Cyclohexenol, 4-Hydroxycyclohexene, and Cyclohex-3-en-1-ol .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexen-1-ol consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is ABZZOPIABWYXSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Cyclohexen-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 164.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 53.4±13.7 °C . The compound has a molar refractivity of 28.9±0.3 cm3 .

Scientific Research Applications

Mass Spectrometry Studies

3-Cyclohexen-1-ol has been a subject of mass spectrometry studies. Braem et al. (1982) focused on the electron impact mass spectrum of 3-cyclohexen-1-ol, particularly in relation to the retro Diels-Alder reaction. This study enhances the understanding of the behavior of 3-cyclohexen-1-ol under mass spectrometry conditions (Braem, Siles, Gülaçar, & Buchs, 1982).

Oxidation Reactions

Research by Stultz et al. (2000) on the kinetics of oxidation of cyclohexene and cyclohexen-1-ol by cis-[RuIV(bpy)2(py)(O)]2+ in CH3CN sheds light on its reactivity. This study is significant for understanding the chemical behavior of compounds like 3-cyclohexen-1-ol in oxidation reactions (Stultz, Huynh, Binstead, Curry, & Meyer, 2000).

Conformational Analysis

The conformational composition of related compounds has been investigated by Bakke and Bjerkeseth (1998). They explored the importance of intramolecular hydrogen bonding in compounds like 3-cyclohexen-1-ol, which is crucial for understanding its physical and chemical properties (Bakke & Bjerkeseth, 1998).

Epoxidation Studies

Freccero et al. (2000) conducted a computational DFT study on the epoxidation of 2-cyclohexen-1-ol, a closely related compound. This research provides insights into the reaction mechanisms and selectivity of epoxidation processes involving compounds similar to 3-cyclohexen-1-ol (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).

Catalysis Research

The role of 3-Cyclohexen-1-ol in catalysis has been studied by Cao et al. (2014), who investigated the selective allylic oxidation of cyclohexene catalyzed by nitrogen-doped carbon nanotubes. Their findings contribute to the understanding of the catalytic properties of 3-Cyclohexen-1-ol related compounds (Cao, Yu, Peng, & Wang, 2014).

Synthesis Applications

Gogek et al. (1951) explored the synthesis of cis-cis-trans-cyclohexane-1,2,3-triol from cyclohexene-3-ol acetate. This research demonstrates the potential of 3-Cyclohexen-1-ol in synthetic chemistry (Gogek, Moir, McRae, & Purves, 1951).

Safety And Hazards

3-Cyclohexen-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZZOPIABWYXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339513, DTXSID90870779
Record name 3-Cyclohexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexen-1-ol

CAS RN

822-66-2
Record name 3-Cyclohexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
K Mori - Tetrahedron: Asymmetry, 2006 - Elsevier
… At this stage, it became relevant to know whether (±)-4-isopropyl-1-methyl-3-cyclohexen-1-ol 7 could attract P. quercivorus or not. Treatment of 6 with MeMgI yielded (±)-7. …
Number of citations: 52 www.sciencedirect.com
EJ Ocola, J Laane - Journal of Molecular Spectroscopy, 2022 - Elsevier
… In our present work we turn our attention to the π-type hydrogen bonding of the OH group to the C double bond C double bond of 3-cyclohexen-1-ol (3CHOL). We have utilized MP2/cc-…
Number of citations: 2 www.sciencedirect.com
RM Andrade, AH Muñoz, J Tamariz - Synthetic communications, 1992 - Taylor & Francis
1-Acetyl-4-methyl-3-cyclohexen-1-ol, a Useful Precursor in the Synthesis of Cyclic Monoterpenes … 1 -ACETYL-4-METHYL-3-CYCLOHEXEN- 1 -OL, A …
Number of citations: 22 www.tandfonline.com
AZQ Khan, PI Arvidsson, P Ahlberg - Tetrahedron: Asymmetry, 1996 - Elsevier
… )pyrrolidine1 of cyclohexene oxide 2 on changing the solvent from tetrahydrofuran (THF) to cis-2,5-dimethyl-THF (cis-DMTHF) gives the homoallylic alcohol 3-cyclohexen-1-ol 4 up to 74…
Number of citations: 18 www.sciencedirect.com
N Maezaki, N Nagahashi, R Yoshigami, C Iwata… - Tetrahedron letters, 1999 - Elsevier
Transformation of a C 6 -chiron, 6-(benzyloxy)-3-cyclohexen-1-ol into polyoxygenated cyclohexanes involving a stereodivergent epoxide rearrangement was investigated. An …
Number of citations: 17 www.sciencedirect.com
RE Huber, J Lehmann, L Ziser - Carbohydrate research, 1991 - Elsevier
(1/2,5,6-2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol 1 was synthesized and was found to irreversibly inactivate β-d-galactosidase (Escherichia coli). The inactivation was prevented …
Number of citations: 7 www.sciencedirect.com
D Braem, S Siles, FO Gülaçar… - Organic Mass …, 1982 - Wiley Online Library
The electron impact mass spectrum of 3‐cyclohexen‐1‐ol has been studied, especially with regard to the retro Diels‐Alder reaction. Six deuterium labelled analogues and two dimethyl …
Number of citations: 2 onlinelibrary.wiley.com
A Panighel, I Maoz, M De Rosso, F De Marchi… - Food chemistry, 2014 - Elsevier
Carotenoid-derived aroma compounds play an important role in the composition of aroma and grapes, and consequently of wine. The volatile composition of forty-five grape varieties …
Number of citations: 16 www.sciencedirect.com
CT Ho, BD Choi - Applied Biological Chemistry, 1997 - koreascience.kr
As an investigation for utilization of ascidian tunic carotenoids as a food color additives, we attempted to collect the volatile thermal degradation compounds from ascidian tunic …
Number of citations: 3 koreascience.kr
KF Li, WL Peng, XJ Hou - 2009 3rd International Conference on …, 2009 - ieeexplore.ieee.org
… The main and abundant constituents were Eucalyptol, 3-Cyclohexen-1-ol,bicyclo[3.1.0]hexane, 4-methylene, beta.-Pinene, 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl), 1,3-…
Number of citations: 1 ieeexplore.ieee.org

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